molecular formula C12H9N3O2S2 B2644206 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1021082-91-6

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2644206
CAS RN: 1021082-91-6
M. Wt: 291.34
InChI Key: QGSJZKIVJOCLBF-UHFFFAOYSA-N
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Description

“N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine . In another study, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level was successfully applied to calculate the optimized geometry and the local and global chemical activity parameters .


Chemical Reactions Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was observed via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Physical And Chemical Properties Analysis

Thiophene, the parent compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer Applications

One of the most significant applications of derivatives of this compound is in the field of anticancer research. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. For instance, derivatives have been designed and synthesized, demonstrating higher anticancer activities compared to reference drugs, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

Moreover, the compound and its derivatives have shown promise in antimicrobial applications. Research involving "N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" has revealed effective antibacterial activity against several microorganisms. This efficacy is attributed to the compound's ability to bind with specific proteins in lung cancer cells, suggesting its utility in treating microbial infections as well (Cakmak et al., 2022).

Optoelectronic Properties

The compound's derivatives are also being explored for their optoelectronic properties, which are essential for developing new materials for photonic, sensor, and optoelectronic devices. Studies focusing on thiophene and 1,3,4-oxadiazole derivatives highlight their potential in creating materials with desirable photophysical and electrochemical properties for optoelectronic applications (Naik et al., 2019).

Antinociceptive and Anti-inflammatory Applications

Research into novel derivatives containing the 1,3,4-oxadiazole moiety and thiophene units has demonstrated their potential in developing new antinociceptive (pain-relieving) and anti-inflammatory drugs. This application is particularly intriguing due to the ongoing search for more effective and safer pain management and anti-inflammatory medications (Shipilovskikh et al., 2020).

Mechanism of Action

While the specific mechanism of action for “N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is not explicitly mentioned in the sources, thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-11(9-4-2-6-19-9)13-12-15-14-10(17-12)7-8-3-1-5-18-8/h1-6H,7H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSJZKIVJOCLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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